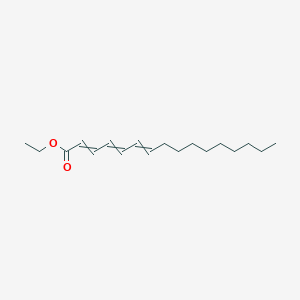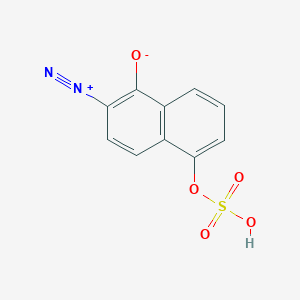
1(2H)-Naphthalenone, 2-diazo-5-(sulfooxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(2H)-Naphthalenone, 2-diazo-5-(sulfooxy)- is a diazo compound known for its applications in organic synthesis. This compound is characterized by its diazo and sulfooxy functional groups, which make it a versatile reagent in various chemical reactions .
Métodos De Preparación
The synthesis of 1(2H)-Naphthalenone, 2-diazo-5-(sulfooxy)- typically involves the reaction of 1-naphthol with sulfonyl chloride to form the sulfonyl chloride derivative. This intermediate is then treated with a diazotizing agent to introduce the diazo group . The reaction conditions often require careful control of temperature and pH to ensure the stability of the diazo compound.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to maintain the purity and yield of the final product .
Análisis De Reacciones Químicas
1(2H)-Naphthalenone, 2-diazo-5-(sulfooxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the diazo group to an amino group.
Substitution: The diazo group can be substituted with other nucleophiles, leading to the formation of various substituted naphthalenone derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1(2H)-Naphthalenone, 2-diazo-5-(sulfooxy)- is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis to introduce diazo and sulfooxy groups into molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1(2H)-Naphthalenone, 2-diazo-5-(sulfooxy)- involves the formation of reactive intermediates that can interact with various molecular targets. The diazo group can form carbenes or nitrenes, which are highly reactive species that can insert into C-H bonds or react with nucleophiles . These reactions can lead to the formation of new chemical bonds and the modification of existing molecules.
Comparación Con Compuestos Similares
1(2H)-Naphthalenone, 2-diazo-5-(sulfooxy)- can be compared with other diazo compounds such as:
2-Diazo-1-naphthol-5-sulfonyl chloride: This compound has similar diazo and sulfonyl functional groups but differs in its reactivity and applications.
Diazoacetates: These compounds contain a diazo group attached to an acetate moiety and are used in different types of chemical reactions.
Diazoalkanes: These compounds have a diazo group attached to an alkane chain and are known for their use in cyclopropanation reactions.
The uniqueness of 1(2H)-Naphthalenone, 2-diazo-5-(sulfooxy)- lies in its combination of diazo and sulfooxy functional groups, which provide a versatile platform for various chemical transformations .
Propiedades
Número CAS |
113449-74-4 |
|---|---|
Fórmula molecular |
C10H6N2O5S |
Peso molecular |
266.23 g/mol |
Nombre IUPAC |
2-diazonio-5-sulfooxynaphthalen-1-olate |
InChI |
InChI=1S/C10H6N2O5S/c11-12-8-5-4-6-7(10(8)13)2-1-3-9(6)17-18(14,15)16/h1-5H,(H-,13,14,15,16) |
Clave InChI |
DTJXFDOCHKCQLJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2[O-])[N+]#N)C(=C1)OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid](/img/structure/B14298989.png)
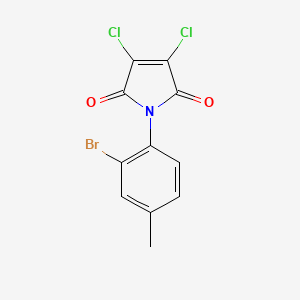
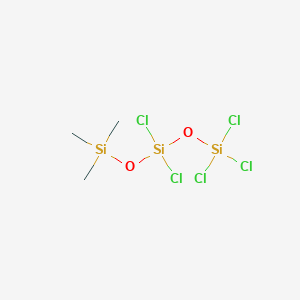
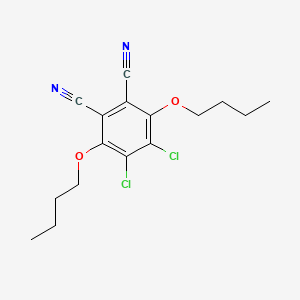

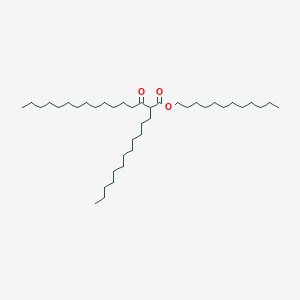
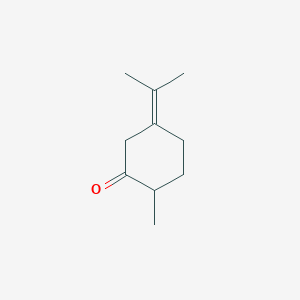
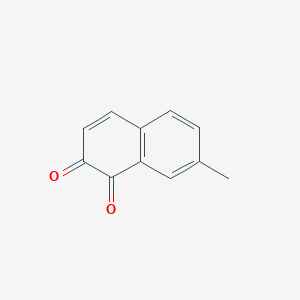
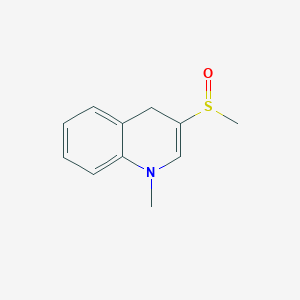
![3,4,8,9-Tetraoxa-1,6-diazabicyclo[4.4.2]dodecane](/img/structure/B14299039.png)
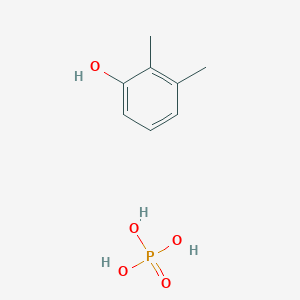

![Benzoic acid, 2-hydroxy-5-[(methylphenylamino)sulfonyl]-](/img/structure/B14299052.png)
